The compound "3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea" represents a class of synthetic molecules with potential applications in various fields, including medicine and pharmacology. The exploration of such compounds is driven by the need for new therapeutic agents that can offer better efficacy, reduced side effects, and overcome resistance mechanisms that plague current treatments. The papers provided offer insights into related compounds that exhibit significant biological activities, such as diuretic effects and anti-cancer properties, as well as antiviral effects against HIV-1 replication.
The compounds discussed in the papers have shown promise in various fields. The diuretic compounds could be used in the treatment of conditions that involve fluid retention, such as heart failure, liver cirrhosis, and certain kidney diseases1. Hydroxyurea's ability to inhibit HIV-1 replication positions it as a potential candidate for AIDS therapy, especially in combination with other antiretroviral drugs to enhance efficacy and reduce the likelihood of resistance2. The anti-cancer properties of the coumarin derivatives, particularly their ability to inhibit cell invasion and tumor growth, suggest their potential use as lead compounds for the development of new anticancer agents. These compounds could be particularly valuable in targeting metastatic cancers, where invasion and migration of cancer cells are key processes3.
The synthesis of 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea involves a multi-step process typically initiated from readily available starting materials. The following outlines a common synthesis route:
This synthesis method highlights the importance of temperature control and solvent choice in achieving optimal yields and purity.
The molecular structure of 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea can be described as follows:
CCN(CC)C(=O)Nc1ccc(OCC(O)CBr)c(c1)C(=O)C
InChI=1S/C16H23BrN2O4/c1-4-19(5-2)16(22)18-12-6-7-15(14(8-12)11(3)20)23-10-13(21)9-17/h6-8,13,21H,4-5,9-10H2,1-3H3,(H,18,22)
The molecular geometry shows significant steric interactions due to the bulky diethylurea group and the brominated hydroxypropoxy chain .
The chemical reactivity of 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea includes potential reactions typical for urea derivatives and aromatic compounds:
These reactions are crucial for modifying the compound for various pharmaceutical applications or studying its metabolic pathways .
The mechanism of action for compounds like 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea is often linked to their interaction with beta-adrenoceptors. As an impurity reference material related to antihypertensive drugs:
These mechanisms are critical in understanding how impurities might affect the pharmacodynamics of primary therapeutic agents .
The physical and chemical properties of 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea include:
These properties indicate its potential behavior in biological systems and its suitability for formulation in pharmaceutical applications .
The primary applications of 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea include:
This compound serves as a valuable tool in both academic research and pharmaceutical industry settings where precise characterization of drug-related substances is essential .
The compound 3-[3-Acetyl-4-[(2RS)-3-bromo-2-hydroxypropoxy]phenyl]-1,1-diethylurea follows IUPAC naming conventions for urea derivatives. Urea is designated as the parent hydride (N,N'-disubstituted urea), with substituents ordered by precedence rules. The aryl group attached to urea’s nitrogen is named first as 3-acetyl-4-substituted-phenyl, where the substituent at the 4-position is the ether group (2RS)-3-bromo-2-hydroxypropoxy. The other urea nitrogen bears two ethyl groups (N,N-diethyl). The stereochemistry (2RS) indicates the racemic nature of the chiral center at the 2-hydroxypropoxy moiety. The systematic name reflects:
The compound’s molecular formula is C₁₆H₂₃BrN₂O₄, confirmed via high-resolution mass spectrometry. Its molecular weight is 387.27 g/mol, calculated as follows:
Table 1: Atomic Composition and Mass Contribution
Element | Atom Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
---|---|---|---|
Carbon | 16 | 12.01 | 192.16 |
Hydrogen | 23 | 1.01 | 23.23 |
Bromine | 1 | 79.90 | 79.90 |
Nitrogen | 2 | 14.01 | 28.02 |
Oxygen | 4 | 16.00 | 64.00 |
Total | 387.27 |
Predicted ¹H NMR signals (based on structural analogs) would include:
¹³C NMR would show key resonances:
High-resolution mass spectrometry (HRMS) confirms the exact mass as 386.0841 Da (calculated for C₁₆H₂₃BrN₂O₄⁺). Fragmentation patterns include:
Infrared spectroscopy would exhibit signature absorptions:
Table 2: Key Spectroscopic Signatures
Technique | Functional Group | Characteristic Signal |
---|---|---|
¹H NMR | Urea –NH– | δ 8.3 ppm (broad singlet) |
Ethyl groups | δ 1.1 ppm (t), δ 3.3 ppm (q) | |
¹³C NMR | Acetyl carbonyl | δ 196.2 ppm |
Urea carbonyl | δ 168.5 ppm | |
MS | Molecular ion | m/z 386.0841 ([M]⁺) |
IR | Urea/amide C=O | 1640–1700 cm⁻¹ |
Alcohol O–H | 3200–3400 cm⁻¹ |
While experimental X-ray diffraction data for this specific compound is limited in public databases, related aryl-urea derivatives exhibit monoclinic or orthorhombic crystal systems. The presence of polar functional groups (–OH, C=O, Br) suggests potential for hydrogen-bonded networks:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: